molecular formula C10H13NO3 B1585333 Ethyl (4-methoxyphenyl)carbamate CAS No. 7451-55-0

Ethyl (4-methoxyphenyl)carbamate

Cat. No.: B1585333
CAS No.: 7451-55-0
M. Wt: 195.21 g/mol
InChI Key: KUGFZNSGTFZXML-UHFFFAOYSA-N
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Description

Ethyl (4-methoxyphenyl)carbamate is an organic compound with the molecular formula C10H13NO3 It is a derivative of carbamic acid and is characterized by the presence of an ethyl group attached to the nitrogen atom and a 4-methoxyphenyl group attached to the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (4-methoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-methoxyaniline attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The methoxy group on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of N-ethyl-N-(4-methoxyphenyl)urea.

    Reduction: Formation of 4-methoxyaniline.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Scientific Research Applications

Ethyl (4-methoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug.

    Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

  • Methyl (4-methoxyphenyl)carbamate
  • Butyl (4-methoxyphenyl)carbamate
  • Phenyl (4-methoxyphenyl)carbamate

This compound stands out due to its balance of hydrophobic and hydrophilic properties, making it a versatile compound in various applications.

Properties

IUPAC Name

ethyl N-(4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGFZNSGTFZXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80996018
Record name Ethyl (4-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7451-55-0
Record name NSC24696
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (4-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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